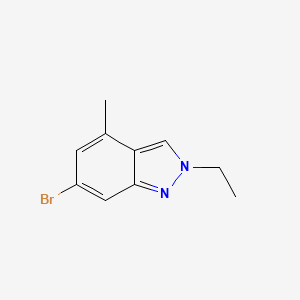

6-bromo-2-ethyl-4-methyl-2H-indazole

Descripción

6-Bromo-2-ethyl-4-methyl-2H-indazole (CAS: Not explicitly provided in evidence) is a substituted indazole derivative characterized by a bromine atom at position 6, an ethyl group at position 2, and a methyl group at position 4. The substitution pattern of this compound suggests enhanced steric and electronic effects compared to simpler indazoles, influencing its reactivity and biological interactions. Structural analogs often differ in substituent positions, functional groups, or regiochemistry, leading to variations in physicochemical properties and applications .

Propiedades

IUPAC Name |

6-bromo-2-ethyl-4-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-3-13-6-9-7(2)4-8(11)5-10(9)12-13/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGDSWDKVZFJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=CC(=CC2=N1)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-ethyl-4-methyl-2H-indazole typically involves the bromination of 2-ethyl-4-methylindazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indazole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 6-bromo-2-ethyl-4-methyl-2H-indazole may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

6-bromo-2-ethyl-4-methyl-2H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the potential of indazole derivatives, including 6-bromo-2-ethyl-4-methyl-2H-indazole, as effective antitumor agents. Research indicates that these compounds can inhibit various kinases involved in cancer progression.

Case Studies

Several case studies have documented the efficacy of indazole derivatives in preclinical models:

- Polo-like Kinase Inhibition : A study reported that specific indazole derivatives inhibited PLK4 effectively, leading to reduced tumor growth in mouse models of colon cancer .

- Selective Estrogen Receptor Degraders (SERDs) : Indazole-based SERDs have shown promise in treating tamoxifen-resistant breast cancer. These compounds induced tumor regression in xenograft models, demonstrating their therapeutic potential .

- Bcr-Abl Inhibition : Another study focused on 1H-indazole derivatives that exhibited potent inhibition against both wild-type and mutant Bcr-Abl kinases, showcasing their application in leukemia treatment .

Epigenetic Modulation

Beyond kinase inhibition, 6-bromo-2-ethyl-4-methyl-2H-indazole has been explored for its role in epigenetic regulation. Specifically, it has been identified as an inhibitor of EZH2, a methyltransferase involved in histone modification and gene silencing.

Implications for Cancer Therapy

The ability to inhibit EZH2 suggests that indazole derivatives could reverse epigenetic alterations associated with cancer. This is particularly relevant given the role of epigenetic changes in tumorigenesis and cancer progression . By targeting these pathways, compounds like 6-bromo-2-ethyl-4-methyl-2H-indazole may enhance the efficacy of existing therapies and provide new avenues for treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indazole derivatives. Modifications at specific positions on the indazole ring can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Substituents at 4-position | Enhanced potency against various kinases |

| Substituents at 6-position | Improved selectivity for specific targets |

| Ethyl vs. larger alkyl groups | Variations affect bioavailability and pharmacokinetics |

Research has shown that specific substitutions can lead to enhanced potency against cancer cell lines while maintaining favorable pharmacokinetic properties .

Mecanismo De Acción

The mechanism of action of 6-bromo-2-ethyl-4-methyl-2H-indazole involves its interaction with specific molecular targets. The bromine atom and other substituents on the indazole ring can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Polarity and Solubility : The ethyl and methyl groups in 6-bromo-2-ethyl-4-methyl-2H-indazole increase hydrophobicity compared to analogs with polar substituents (e.g., methoxy or nitro groups) .

- Thermal Stability : Methyl-substituted indazoles (e.g., 6-bromo-2-methyl-2H-indazole) exhibit higher boiling points (~322°C) than ethyl-substituted variants due to reduced molecular weight and branching .

- Crystallinity : Bulky substituents (e.g., trityl in 4-bromo-6-fluoro-5-methyl-2-(triphenylmethyl)-2H-indazole) enhance crystallinity, aiding X-ray diffraction studies .

Research Findings and Trends

- Regioselectivity Challenges : Synthesis of 2-ethyl vs. 3-ethyl indazoles requires precise control of reaction kinetics and catalysts, as highlighted in .

- Purity and Commercial Availability : Most analogs (e.g., 6-bromo-4-nitro-1H-indazole) are available at ≥97% purity, underscoring their utility in high-throughput screening .

Actividad Biológica

6-Bromo-2-ethyl-4-methyl-2H-indazole is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, highlighting its efficacy against various biological targets.

Synthesis

The synthesis of 6-bromo-2-ethyl-4-methyl-2H-indazole involves several key steps, typically starting from commercially available indazole derivatives. The synthetic route often includes bromination and alkylation processes to introduce the ethyl and methyl groups at specific positions on the indazole ring. The methodologies employed may vary, but common techniques include Suzuki coupling and other palladium-catalyzed reactions, which allow for the introduction of various substituents with high specificity and yield.

Anticancer Properties

Recent studies have demonstrated that indazole derivatives, including 6-bromo-2-ethyl-4-methyl-2H-indazole, exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown to inhibit various kinases involved in cancer progression, such as Akt and ERK1/2. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity against cancer cell lines.

| Compound | Target | IC50 (nM) |

|---|---|---|

| 6-Bromo-2-ethyl-4-methyl-2H-indazole | Akt1 | 350 |

| Related Indazole Derivative | ERK1/2 | 20 |

In vitro assays have confirmed that these compounds can induce apoptosis in cancer cells by modulating key apoptotic pathways. For example, treatment with indazole derivatives has been linked to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

6-Bromo-2-ethyl-4-methyl-2H-indazole has also been evaluated for its antimicrobial properties. Research indicates that certain indazole derivatives possess strong activity against various pathogens, including fungi and protozoa. In particular, studies have shown that these compounds can effectively inhibit the growth of Candida species and protozoan parasites like Entamoeba histolytica and Giardia intestinalis.

| Pathogen | Compound | IC50 (µM) |

|---|---|---|

| Candida albicans | 6-Bromo-2-ethyl-4-methyl-2H-indazole | 0.5 |

| E. histolytica | Indazole Derivative | <0.05 |

| G. intestinalis | Indazole Derivative | <0.05 |

The structure-activity relationship studies indicate that substituents on the indazole ring significantly influence the antimicrobial activity, with electron-withdrawing groups enhancing potency against these pathogens .

Case Studies

Several case studies have highlighted the therapeutic potential of 6-bromo-2-ethyl-4-methyl-2H-indazole:

- Anticancer Study : A study involving breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, correlating with increased apoptosis markers .

- Antimicrobial Study : In a comparative analysis of various indazole derivatives against protozoan infections, 6-bromo-2-ethyl-4-methyl-2H-indazole was found to be one of the most effective compounds tested, showcasing its potential as a lead candidate for further development in treating parasitic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.